molecular formula C8H10ClNO2S B2713868 5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride CAS No. 2055841-95-5

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride

Cat. No. B2713868
CAS RN: 2055841-95-5
M. Wt: 219.68
InChI Key: PMSJXGPYKIGQAA-FHAQVOQBSA-N
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Description

“5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2055841-95-5 . It has a molecular weight of 219.69 . The compound is light-red to brown in color and is in solid form . It is used in scientific research and its unique structure offers potential applications in drug development, organic synthesis, and materials science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.69 . It appears as a light-red to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into related thiophene derivatives has shown potential for the development of compounds with potent anti-inflammatory activity. For example, derivatives of 5-aminobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated for their anti-inflammatory properties, indicating that modifications of thiophene compounds can lead to significant biological activities (M. A. Radwan, M. A. Shehab, S. El-Shenawy, 2009).

Advanced Material Synthesis

Thiophene derivatives have also been utilized in the synthesis of novel materials. For example, the construction of lanthanide-organic frameworks (LnOFs) using thiophene-2,5-dicarboxylic acid as a component has been reported. These materials exhibit photoluminescence properties, making them potentially useful in a variety of applications, including as sensors and in optoelectronic devices (Jing Han, S. Zhang, Q. Wei, G. Xie, Sanping Chen, 2017).

Ethylene Production and Plant Growth Regulation

The cyclopropyl group, as found in the aminocyclopropyl moiety of this compound, is of interest due to its role in biological processes such as the ethylene biosynthesis pathway. Ethylene is a crucial hormone in plants, regulating various aspects of growth and development. Research has explored the use of cyclopropyl-containing compounds to study or manipulate these biological pathways (L. Vanderstraeten, D. Van Der Straeten, 2017).

Novel Synthesis Routes

The synthesis of related thiophene and cyclopropyl-containing compounds provides insight into potential routes for creating derivatives of "5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride". These routes could offer novel ways to explore the chemical space around this compound for pharmaceutical or material science applications. For example, the synthesis of arotinolol hydrochloride from thiophene derivatives demonstrates the potential for creating complex molecules with therapeutic value (L. Hongbin, T. Hui, Yang Dan, Jia Qinggang, 2011).

Potential for Drug Discovery

The exploration of thiophene derivatives for their interaction with biological targets, such as the inhibition of the HCV NS5B polymerase by thiophene-2-carboxylic acid derivatives, suggests a framework for utilizing "5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride" in drug discovery efforts targeting viral infections and other diseases (S. Lazerwith et al., 2014).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound, as well as first-aid measures in case of exposure.

properties

IUPAC Name

5-[(1S,2S)-2-aminocyclopropyl]thiophene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c9-5-3-4(5)6-1-2-7(12-6)8(10)11;/h1-2,4-5H,3,9H2,(H,10,11);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJXGPYKIGQAA-FHAQVOQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride

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